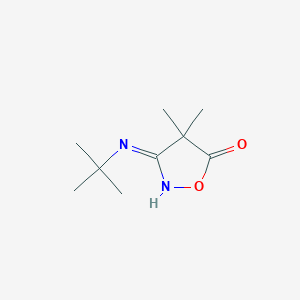

3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one

Description

Properties

CAS No. |

143674-65-1 |

|---|---|

Molecular Formula |

C9H16N2O2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-tert-butylimino-4,4-dimethyl-1,2-oxazolidin-5-one |

InChI |

InChI=1S/C9H16N2O2/c1-8(2,3)10-6-9(4,5)7(12)13-11-6/h1-5H3,(H,10,11) |

InChI Key |

BDKGCGXHQLPXPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=NC(C)(C)C)NOC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one typically involves the reaction of tert-butylamine with a suitable precursor that contains the isoxazol ring. One common method is the condensation reaction between tert-butylamine and a diketone precursor under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tert-butylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one serves as a building block in organic synthesis. Its isoxazole structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with tailored properties for specific applications.

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Medicine

In the field of medicine, this compound is being explored for its potential use in drug development. It has been noted for its ability to modulate enzyme activity and receptor interactions, which could lead to novel therapeutic agents targeting inflammatory diseases and microbial infections.

Industry

The compound finds utility in the production of specialty chemicals and materials. Its unique structure may enhance the performance characteristics of industrial products.

Research indicates that this compound exhibits several biological activities:

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on Staphylococcus aureus and Escherichia coli | |

| Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines | |

| Cytotoxicity | Effects on cancer cell lines (preliminary data) |

Case Study 1: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with enzymes and receptors, modulating their activity. The isoxazol ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among isoxazol-5(4H)-ones lie in the substituents at position 3. Below is a comparative analysis of analogs from the evidence:

Key Observations:

- Melting Points: Bulky or planar substituents (e.g., benzo[b]thiophen-2-yl) increase melting points due to enhanced intermolecular interactions (e.g., π-π stacking) .

- Spectral Features: The tert-butyl group in analogs generates distinct singlets (δ ~1.60–1.70 ppm for 6H) in ¹H NMR. The amino group in the target compound would introduce NH proton signals (broad, δ ~2–5 ppm) absent in halogenated or aromatic analogs .

Limitations and Data Gaps

- No direct data on the synthesis, spectral characterization, or bioactivity of 3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one are available in the provided evidence. Comparisons are extrapolated from structurally related compounds.

- The amino group’s impact on reactivity (e.g., nucleophilic substitution vs. hydrogen-bonding interactions) remains speculative without experimental validation.

Biological Activity

Chemical Identity

3-(tert-butylamino)-4,4-dimethylisoxazol-5(4H)-one, with the CAS number 143674-65-1, is an organic compound characterized by its isoxazole structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial effects.

Molecular Formula

- C : 9

- H : 16

- N : 2

- O : 2

- Molecular Weight : 184.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to modulate enzyme activity and receptor interactions, potentially affecting pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of isoxazole can inhibit the growth of various bacteria and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli needs further exploration but suggests a promising avenue for development as an antimicrobial agent.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Similar compounds have been studied for their efficacy in reducing inflammation in models of arthritis and other inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various isoxazole derivatives, it was found that compounds with a tert-butylamino substituent demonstrated enhanced activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Mechanisms

Research into similar compounds revealed that isoxazoles could significantly reduce inflammation in animal models of arthritis. The mechanism was proposed to involve the inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.